molecular formula C19H21ClN4O2S B2842417 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034257-36-6

3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2842417
CAS No.: 2034257-36-6
M. Wt: 404.91
InChI Key: QXGLPFQWFHSATC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a chlorinated benzene ring, a sulfonamide group, and a pyrazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by linking the pyrazole and benzene rings through an ethyl chain, followed by chlorination to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: A variety of substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicinal chemistry, 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity. The pyrazole and pyridine rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide: Lacks the pyridine ring, which may affect its binding properties and biological activity.

    N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide: Lacks the chlorine atom, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of both the pyridine and pyrazole rings, along with the sulfonamide group and the chlorine atom, makes 3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide unique. These structural features contribute to its potential versatility in chemical reactions and its ability to interact with a variety of biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

3-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a sulfonamide functional group, a pyrazole ring, and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H21ClN4O2S
  • CAS Number : 2034257-36-6

Anticancer Activity

Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

  • Mechanism of Action :
    • The compound may act as a microtubule-destabilizing agent, disrupting normal mitotic processes in cancer cells. For instance, certain pyrazole derivatives have shown effective inhibition of microtubule assembly at concentrations around 20 µM .
    • Apoptosis induction has been noted, with compounds enhancing caspase-3 activity significantly at higher concentrations (10 µM) in breast cancer cell lines (MDA-MB-231) .

Antibacterial Activity

The sulfonamide group is well-known for its antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains.

  • Efficacy Against Resistant Strains :
    • Studies have highlighted the importance of heterocycles like pyrazole in developing new antibacterial agents. The compound demonstrated activity against both gram-positive and gram-negative bacteria, with some derivatives showing excellent to moderate antibacterial activity .

Study on Anticancer Properties

A recent study synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 cells. The results indicated that specific compounds could induce morphological changes and enhance apoptotic markers significantly at low concentrations (1 µM) .

CompoundConcentration (µM)Effect on Caspase-3 Activity
7d101.33 times increase
7h101.57 times increase
10c10Significant apoptosis

Study on Antibacterial Properties

In another investigation focusing on the antibacterial potential of pyrazole derivatives, the synthesized compounds were screened against antibiotic-resistant strains of Acinetobacter baumannii. The results indicated that certain derivatives had a significant zone of inhibition compared to standard antibiotics .

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-13-17(20)7-6-8-18(13)27(25,26)22-12-10-16-14(2)23-24(15(16)3)19-9-4-5-11-21-19/h4-9,11,22H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGLPFQWFHSATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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